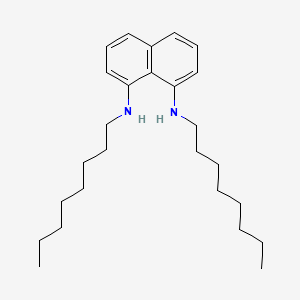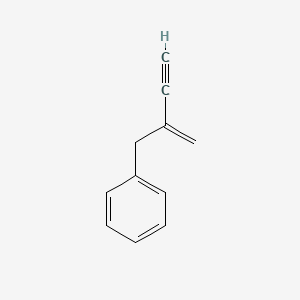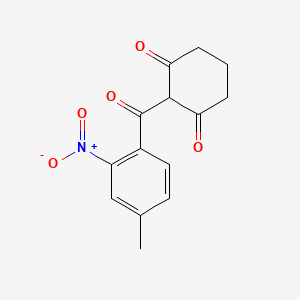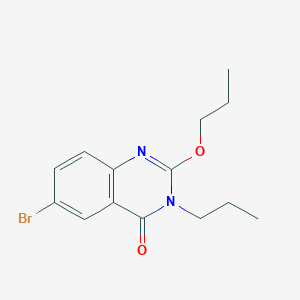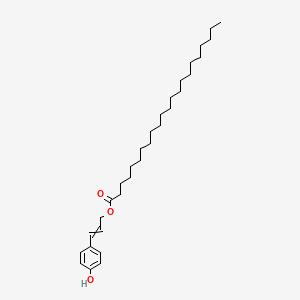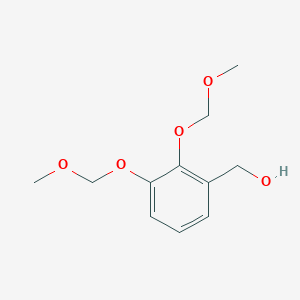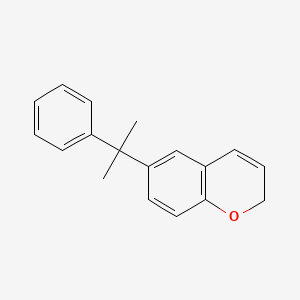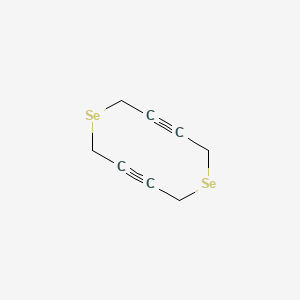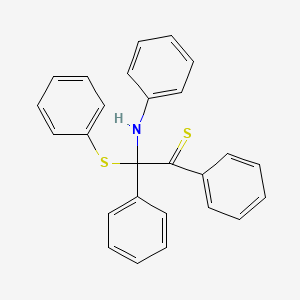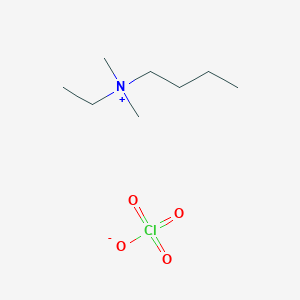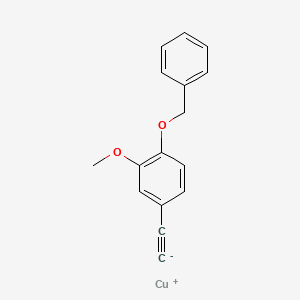
2,6-Dimethyl-5-oxoheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-oxoheptanal is an organic compound with the molecular formula C9H16O2. It is a ketone and an aldehyde, characterized by the presence of a carbonyl group (C=O) at the fifth position and two methyl groups at the second and sixth positions of the heptanal chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-5-oxoheptanal can be synthesized through various organic reactions. One common method involves the aldol condensation of 2,6-heptanedione, which can yield the desired product through an intramolecular aldol reaction . The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the six-membered ring product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5-oxoheptanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the carbonyl group to form oximes.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Oximes or hydrazones.
Scientific Research Applications
2,6-Dimethyl-5-oxoheptanal has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-oxoheptanal involves its reactivity with nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles to form various adducts. The compound can also undergo intramolecular reactions, such as aldol condensation, to form cyclic products .
Comparison with Similar Compounds
Similar Compounds
2,6-Heptanedione: A diketone with similar reactivity but lacks the aldehyde group.
2,6-Dimethylheptanal: An aldehyde with similar structure but lacks the ketone group.
2,6-Dimethyl-5-heptenal: Similar structure but with a different functional group arrangement.
Uniqueness
2,6-Dimethyl-5-oxoheptanal is unique due to the presence of both ketone and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
146464-76-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,6-dimethyl-5-oxoheptanal |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(11)5-4-8(3)6-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
MKFPVXBFNKUTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


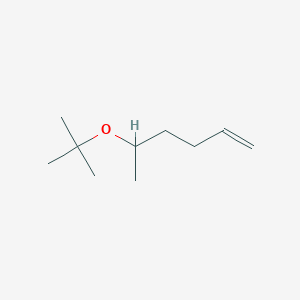
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
